molecular formula C9H15NO2 B14458413 Ethyl 2-cyano-2,3-dimethylbutanoate CAS No. 66569-29-7

Ethyl 2-cyano-2,3-dimethylbutanoate

Cat. No.: B14458413
CAS No.: 66569-29-7
M. Wt: 169.22 g/mol
InChI Key: GJUNTFZOYJRUCZ-UHFFFAOYSA-N
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Description

Significance of Alpha-Cyano Esters in Contemporary Organic Synthesis

Alpha-cyano esters, where the cyano group is attached to the carbon atom adjacent to the ester's carbonyl group (the α-carbon), are of paramount importance in modern organic synthesis. The positioning of these two electron-withdrawing groups renders the α-hydrogen atom particularly acidic, making the α-carbon a potent nucleophile upon deprotonation. This reactivity is the cornerstone of their utility.

These compounds are versatile building blocks for the construction of a wide array of more complex molecules. chemprob.org They are fundamental reactants in numerous classical and contemporary organic reactions, including:

Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound, such as an alpha-cyano ester, to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This method is a reliable route to α,β-unsaturated cyanoesters. researchgate.netnih.gov

Michael Addition: The conjugate addition of the α-cyano ester enolate to α,β-unsaturated carbonyl compounds, facilitating the formation of new carbon-carbon bonds.

Alkylation Reactions: The acidic α-proton can be readily removed by a base, and the resulting carbanion can be alkylated with alkyl halides, providing access to a diverse range of substituted cyanoesters. chemprob.org

Multicomponent Reactions: Alpha-cyano esters are frequently employed in one-pot multicomponent reactions, which allow for the efficient assembly of complex molecular scaffolds, such as highly substituted pyridines, pyrimidines, and other heterocyclic systems of interest in medicinal chemistry.

The cyano group itself serves as a valuable synthetic handle, capable of being transformed into other functional groups like amines, carboxylic acids, and aldehydes. orgsyn.org This versatility makes alpha-cyano esters crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. orgsyn.org For instance, they are precursors to various nitrogen- and sulfur-containing heterocycles and have been used in the development of fluorogenic reporters for enzyme assays.

Contextualizing Ethyl 2-cyano-2,3-dimethylbutanoate within Cyanoester Research

This compound is a specific member of the alpha-cyano ester family. Its structure features a quaternary carbon at the α-position, substituted with both a methyl group and the defining cyano and ethyl ester groups. Additionally, it possesses a methyl group at the adjacent β-position.

The synthesis of such a sterically hindered, polysubstituted cyanoester would typically proceed via the sequential alkylation of a simpler precursor. A plausible synthetic route involves the C-alkylation of an existing cyanoester. For example, one could envision the methylation of ethyl 2-cyano-3-methylbutanoate or the alkylation of ethyl 2-cyanopropanoate with an isopropyl halide in the presence of a suitable base like sodium hydride or lithium diisopropylamide (LDA). chemicalbook.comchemicalbook.com The creation of the α-quaternary center is a key step, often requiring carefully controlled reaction conditions to achieve good yields.

Within the landscape of cyanoester research, this compound serves as an example of a structurally complex target. The presence of two adjacent stereocenters (one of which is quaternary) introduces significant steric hindrance around the reactive center. This complexity makes it an interesting, albeit challenging, substrate for further chemical transformations and highlights the synthetic efforts to create diverse and sterically demanding molecular frameworks from simple cyanoester starting materials.

To provide a comparative context for the physical properties of this class of compounds, the following table lists data for the parent compound, ethyl cyanoacetate (B8463686), and a related substituted derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl CyanoacetateC₅H₇NO₂113.12205-207
Ethyl 2-cyanopropanoateC₆H₉NO₂127.14195-196
Ethyl 2-cyano-3-phenyl-2-butenoateC₁₃H₁₃NO₂215.25136-137 / 2 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66569-29-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-cyano-2,3-dimethylbutanoate

InChI

InChI=1S/C9H15NO2/c1-5-12-8(11)9(4,6-10)7(2)3/h7H,5H2,1-4H3

InChI Key

GJUNTFZOYJRUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Cyano 2,3 Dimethylbutanoate

Established Synthetic Routes

The synthesis of Ethyl 2-cyano-2,3-dimethylbutanoate is built upon well-understood organic reactions. These routes primarily involve the formation of new carbon-carbon bonds at the alpha-position of a cyanoacetate (B8463686) precursor.

Multi-Step Synthesis Approaches

The construction of this compound typically involves a sequential, multi-step process. A common conceptual pathway begins with the generation of a carbanion from a simpler cyanoester, followed by successive alkylation steps to introduce the required methyl and isopropyl groups at the C2 position.

One foundational approach is the alkylation of compounds with an active methylene (B1212753) group, such as ethyl cyanoacetate, using haloalkanes. chemprob.org This strategy allows for the systematic construction of complex organic molecules. chemprob.org For instance, a related synthesis involves the reaction of ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963), which serves as a precursor to a more complex structure, ultimately leading to the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This multi-step process includes the initial coupling of the two reagents, followed by cyclization and conversion steps. google.com

Catalytic Synthetic Methods

Catalysts are crucial for enhancing reaction rates and yields in the synthesis of cyanoesters. Various catalysts are employed, ranging from simple bases to more complex organometallic compounds.

In the alkylation of ethyl cyanoacetate, a mixture of potassium carbonate and potassium iodide is effectively used as a catalyst system. google.com For example, in the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate, ethyl 2-cyanoacetate is heated with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide. google.com Sodium bicarbonate has also been utilized as a catalyst in the reaction between benzophenone (B1666685) and ethyl cyanoacetate to produce ethyl 2-cyano-3,3-diphenylacrylate. google.com

Ammonium (B1175870) acetate (B1210297) is another common catalyst, particularly in condensation reactions. It is used to facilitate the reaction between chalcones and ethyl cyanoacetate to yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile. researchgate.net A one-step synthesis of dihydropyridinecarbonitriles also employs ammonium acetate as a catalyst in the reaction of 2-acetylnaphthalene, an aromatic aldehyde, and ethyl cyanoacetate in refluxing ethanol (B145695). researchgate.net

The table below summarizes various catalytic systems used in related syntheses.

CatalystReagentsProduct TypeReference
Potassium Carbonate & Potassium IodideEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethaneSubstituted Cyanoester google.com
Sodium BicarbonateBenzophenone, Ethyl cyanoacetateSubstituted Acrylate google.com
Ammonium AcetateChalcones, Ethyl cyanoacetateDihydropyridine Carbonitrile researchgate.net
18-crown-6 & Potassium Hydroxide (B78521)3-hydroxy-2-arylacrylonitriles, Methyl/Ethyl thioglycolatesSubstituted Thiophene crdeepjournal.org

Phase-Transfer Catalysis in Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports an anion from the aqueous phase into the organic phase to react with the substrate. crdeepjournal.org

This methodology is particularly useful for the alkylation of active methylene compounds like ethyl cyanoacetate. In such a system, a base like sodium hydroxide would be in the aqueous phase, while the ethyl cyanoacetate and the alkylating agent are in an organic solvent. The PTC catalyst facilitates the transfer of the hydroxide or the resulting cyanoacetate anion into the organic phase, enabling the reaction to proceed efficiently. The use of PTC can lead to higher yields, reduced reaction times, and eliminate the need for hazardous or expensive reagents and solvents. crdeepjournal.org For example, the synthesis of o-nitrodiphenylether from o-chloronitrobenzene and solid potassium phenoxide is accomplished using tetra-n-butylphosphonium bromide as a catalyst under solid-liquid PTC conditions. crdeepjournal.org

Precursor Chemistry and Starting Material Utilization

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The reactivity and functional groups of the precursors dictate the reaction pathways and conditions.

Strategic Use of Ethyl Cyanoacetate

Ethyl cyanoacetate is a highly versatile and widely used starting material in organic synthesis due to its multiple functional groups and reactive nature. wikipedia.org It serves as a key building block for a vast array of compounds, including pharmaceuticals and dyes. wikipedia.orgnih.gov Its utility stems from the active methylene group (the CH2 group adjacent to both the cyano and ester groups), which can be easily deprotonated to form a nucleophilic carbanion.

This carbanion can then participate in various carbon-carbon bond-forming reactions. The synthesis of ethyl cyanoacetate itself can be achieved through several methods, including the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide, or the Fischer esterification of cyanoacetic acid with ethanol. wikipedia.orgorgsyn.org

Its applications are extensive. For example, it is a precursor in the synthesis of the purine (B94841) derivatives theophylline, caffeine, and uric acid when reacted with N,N'-dimethylurea. wikipedia.org It is also used in the multi-stage synthesis of folic acid. wikipedia.org In a Claisen condensation with diethyl oxalate (B1200264) using sodium ethoxide, ethyl cyanoacetate is converted to diethyl 2-cyano-3-oxosuccinate. mdpi.com This demonstrates its role as a nucleophile in condensation reactions.

The table below highlights key reactions involving ethyl cyanoacetate.

Reaction TypeCo-reactantProduct ClassReference
Alkylation2-bromo-1,1-dimethoxyethaneSubstituted Cyanoester google.com
CondensationDiethyl oxalateSubstituted Succinate mdpi.com
CondensationTriethyl orthoformatePyrazole derivative wikipedia.org
CondensationButanonePyrrole derivative wikipedia.org
ReactionN,N'-dimethylureaPurine derivative wikipedia.org

Incorporation of Aliphatic and Substituted Moieties

The "2,3-dimethylbutanoate" portion of the target molecule is constructed by introducing specific aliphatic groups onto the cyanoacetate framework. This is typically achieved through alkylation reactions. The synthesis of various substituted thiophenes and pyridines showcases the incorporation of different moieties. For instance, methyl or ethyl 3-amino-4-arylthiophenes-2-carboxylates are synthesized by reacting 3-hydroxy-2-arylacrylonitriles with methyl or ethyl thioglycolates. crdeepjournal.org

In the context of this compound, the synthesis would require the sequential addition of a methyl group and an isopropyl group to the alpha-carbon of ethyl cyanoacetate. This would be accomplished by treating the ethyl cyanoacetate with a strong base (like sodium ethoxide) to generate the carbanion, followed by reaction with a methyl halide (e.g., methyl iodide) to form ethyl 2-cyanopropanoate. A second deprotonation-alkylation sequence with an isopropyl halide (e.g., 2-bromopropane) would then yield the final product, this compound. The order of alkylation could also be reversed.

The synthesis of related compounds, such as (Z)-diethyl 2-cyano-3-methylpent-2-enedioate, is achieved by condensing ethyl cyanoacetate with ethyl acetoacetate. clockss.org This reaction, which incorporates a methyl group and a larger chain, can be performed using catalysts like ammonium acetate or potassium carbonate. clockss.org

Optimization of Reaction Conditions and Yields for Advanced Synthetic Protocols

The core of an advanced synthetic approach to this compound lies in the highly efficient α-methylation of an appropriate precursor, such as ethyl 2-cyano-3-methylbutanoate. This reaction involves the generation of a carbanion at the α-position, followed by its reaction with a methylating agent. The optimization of this step is paramount for maximizing yield and minimizing side products.

The general transformation is the deprotonation of ethyl 2-cyano-3-methylbutanoate at the α-carbon using a strong base to form a resonance-stabilized enolate, which is then quenched with an electrophilic methyl source like iodomethane.

Key Parameters for Optimization:

The efficiency of this α-methylation is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base Selection: The choice of base is critical. It must be strong enough to completely deprotonate the α-carbon but should ideally be non-nucleophilic to avoid competing reactions with the ester group. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are often preferred over alkoxides like sodium ethoxide, which can lead to side reactions such as Claisen condensation or transesterification. umw.edu

Solvent: The solvent must be aprotic and capable of solvating the ionic intermediates. Tetrahydrofuran (THF) is a common choice as it is polar enough to dissolve the reagents but is unreactive under the basic conditions. chemicalbook.com

Temperature: These reactions are typically conducted at very low temperatures, such as -78 °C, especially during the deprotonation step. umw.educhemicalbook.com This level of temperature control is crucial to prevent side reactions and ensure the kinetic stability of the enolate before the addition of the electrophile. After the enolate is formed, the reaction may be allowed to slowly warm to room temperature. chemicalbook.com

Alkylating Agent: Iodomethane is a highly effective methylating agent in these reactions due to the high reactivity of the carbon-iodine bond. chemicalbook.com Other methylating agents like dimethyl sulfate (B86663) could also be used, but may require different reaction conditions.

Influence of Reaction Parameters on Yield:

The interplay of these conditions directly impacts the final yield of this compound. Research on analogous alkylations of ester derivatives highlights key trends for optimization. umw.edu

Table 1: Effect of Base and Temperature on the α-Methylation Yield This table presents generalized data based on similar alkylation reactions of cyanoesters and other ester derivatives to illustrate optimization principles.

EntryBaseSolventTemperature (°C)Observed OutcomeAnticipated Yield Range (%)
1Sodium Ethoxide (NaOEt)Ethanol25Significant side products (e.g., Claisen condensation)20-40
2Potassium tert-butoxide (t-BuOK)THF0Improved yield, some side reactions remain50-70
3Lithium Diisopropylamide (LDA)THF-78Clean reaction, minimal side products85-95
4Lithium Diisopropylamide (LDA)THF0Reduced selectivity and yield compared to -78 °C60-75

As indicated in Table 1, employing a strong, non-nucleophilic base like LDA in an aprotic solvent such as THF at low temperatures (-78 °C) is the optimal strategy. These conditions favor the rapid and complete formation of the desired enolate, minimizing the potential for side reactions and leading to a significantly higher yield of the target α-methylated product. umw.educhemicalbook.com For instance, a procedure involving the dropwise addition of LDA to a solution of the ester in THF at -78 °C, followed by stirring for a short period before the addition of iodomethane, has been shown to result in yields as high as 95% for analogous compounds. chemicalbook.com

Detailed Research Findings:

Advanced protocols focus on precise control to enhance both yield and diastereoselectivity, especially if the precursor molecule contains stereocenters. While Ethyl 2-cyano-3-methylbutanoate is chiral, the described methylation would occur on a prochiral center. If a single diastereomer of the precursor were used, controlling the stereochemical outcome of the methylation would be a key challenge. Diastereoselective alkylations are often influenced by the specific counter-ion of the base (e.g., lithium, sodium, potassium) and the presence of additives that can chelate the metal ion, thereby influencing the facial selectivity of the electrophilic attack on the enolate.

Table 2: Optimization of Reagent Stoichiometry and Reaction Time This table presents generalized data based on similar alkylation reactions to illustrate optimization principles.

EntryBase (Equivalents)Iodomethane (Equivalents)Reaction Time (Post-addition)Anticipated Yield Range (%)Notes
11.01.01 hour75-85Incomplete reaction may occur.
21.11.23 hours90-95Slight excess of base and electrophile ensures full conversion.
31.12.03 hours~90Potential for di-alkylation or other side reactions if impurities are present; no significant yield improvement.
41.51.53 hours~90Using a larger excess of reagents does not significantly improve yield and increases cost.

Further optimization involves fine-tuning the stoichiometry of the reagents. A slight excess of the base (e.g., 1.1 equivalents) and the methylating agent (e.g., 1.2 equivalents) is often employed to drive the reaction to completion and account for any potential quenching of the base by trace amounts of moisture or other impurities. The reaction is typically allowed to proceed for several hours while slowly warming to room temperature to ensure complete conversion. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Cyano 2,3 Dimethylbutanoate

Nucleophilic Addition Pathways

Nucleophiles readily attack the electrophilic carbon centers of both the nitrile and ester moieties, leading to a range of important transformations. openstax.org

The strongly polarized carbon-nitrogen triple bond of the nitrile group is a prime target for nucleophilic attack. openstax.org This leads to the formation of sp²-hybridized imine anions as intermediates. openstax.org

Reduction to Primary Amines: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion. This anion undergoes a second hydride addition, resulting in a dianion which, upon aqueous workup, yields the corresponding primary amine. openstax.orglibretexts.orglibretexts.org

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate. openstax.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation gives a hydroxy imine, which tautomerizes to an amide. openstax.org This amide is then further hydrolyzed to the carboxylate salt.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an imine anion salt. Subsequent hydrolysis of this intermediate does not produce an amine but instead leads to the formation of a ketone. libretexts.orglibretexts.org This provides a valuable route for creating new carbon-carbon bonds.

Table 1: Nucleophilic Reactions at the Nitrile Group
Reaction TypeReagentIntermediateFinal ProductReference
ReductionLithium aluminum hydride (LiAlH₄)Imine anionPrimary amine openstax.orglibretexts.org
HydrolysisH₃O⁺ or OH⁻/H₂OAmideCarboxylic acid openstax.org
Organometallic AdditionGrignard Reagent (R-MgX) followed by H₃O⁺ImineKetone libretexts.orglibretexts.org

The carbonyl carbon of the ethyl ester group is also an electrophilic site susceptible to nucleophilic attack.

Saponification: The most common reaction of the ester moiety is hydrolysis, typically carried out under basic conditions using a reagent like sodium hydroxide (NaOH). This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction breaks the ester linkage, yielding a carboxylate salt and ethanol (B145695). Subsequent acidification protonates the carboxylate to form the corresponding carboxylic acid.

Transesterification: In the presence of an alcohol and a catalyst (acid or base), Ethyl 2-cyano-2,3-dimethylbutanoate can undergo transesterification. For instance, reacting the compound with methanol (B129727) in the presence of an acid catalyst would result in the formation of Mthis compound and ethanol. researchgate.net

Ammonolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. This involves the nucleophilic acyl substitution where the alkoxy group (-OEt) is replaced by a nitrogen-containing group.

Table 2: Nucleophilic Reactions at the Ester Moiety
Reaction TypeReagentProductReference
Saponification (Hydrolysis)NaOH / H₂O, then H₃O⁺Carboxylic acid + Ethanol researchgate.net
TransesterificationR'OH / H⁺ or R'O⁻New ester + Ethanol researchgate.net
AmmonolysisNH₃ or R'NH₂Amide + Ethanol-

Electrophilic Reaction Mechanisms

While the compound is rich in nucleophilic centers (oxygen and nitrogen atoms), its most significant reaction with electrophiles occurs after deprotonation of the α-carbon. The presence of both the nitrile and ester groups significantly increases the acidity of the α-hydrogen, making it susceptible to removal by a suitable base. This generates a resonance-stabilized carbanion (enolate) which is a potent nucleophile.

This enolate can then react with a variety of electrophiles in classic C-C bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides (R-X) to introduce a new alkyl group at the α-position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. For example, ethyl cyanoacetate (B8463686) is known to undergo Michael additions, and this compound would be expected to behave similarly. researchgate.net

Rearrangement Reactions

The classic Wittig Rearrangement involves the base-catalyzed 1,2-rearrangement of an ether. wikipedia.org While this compound is not an ether, analogous principles from the google.comacs.org-Wittig rearrangement are relevant to understanding its potential transformations.

The mechanism of the google.comacs.org-Wittig rearrangement proceeds through a radical dissociation-recombination pathway within a solvent cage. organic-chemistry.org A crucial finding in the study of this rearrangement is that when the migrating group is an effective leaving group and is also electron-withdrawing, such as a cyanide (-CN) group, it is eliminated to form a ketone. wikipedia.org This suggests that if a substrate derived from this compound were subjected to conditions that generate a radical at an adjacent atom (e.g., via an α-alkoxy stannane (B1208499) intermediate in a Wittig-Still variation), a rearrangement could occur. The thermodynamic stability of the potential migrating alkyl groups would follow the order: tertiary > secondary > primary > methyl, which aligns with a radical-based mechanism. wikipedia.org

Cycloaddition Reactions

Nitrile-stabilized carbanions, such as the one derived from this compound, can participate in cycloaddition reactions. Research has shown that nitrile anions can undergo intramolecular cyclization with species like benzyne. thieme-connect.de This reaction provides a pathway to form strained ring systems, such as benzocyclobutanes, which can then be used in subsequent reactions like Diels-Alder cycloadditions. thieme-connect.de This highlights a pathway where the deprotonated form of the title compound could act as a precursor in building more complex cyclic and polycyclic structures.

Mechanistic Insights into [3+2] Cycloaddition Pathways

While direct experimental data on the [3+2] cycloaddition reactions of this compound is not extensively documented, its structural motifs are analogous to substrates known to participate in such transformations. The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings, such as pyrrolidines, which are significant scaffolds in medicinal chemistry. mdpi.comnih.gov Typically, these reactions involve the combination of a 1,3-dipole with a dipolarophile.

In the context of α-cyano esters, a formal [3+2] cycloaddition can be envisaged where the α-cyano ester acts as the two-atom component (dipolarophile). The reaction is often initiated by the Michael addition of a nucleophile, followed by an intramolecular cyclization. nih.gov For instance, the reaction of an α-cyano ester with an azomethine ylide (a 1,3-dipole) would proceed via a concerted or stepwise mechanism to yield a highly substituted pyrrolidine (B122466) ring.

A plausible mechanistic pathway for forming a pyrrolidine ring from a related α-cyano ester precursor is initiated by a base-catalyzed Michael addition to an activated alkene. The resulting enolate can then undergo an intramolecular cyclization. Another approach involves the reaction of α-isocyano esters, which serve as 1,3-dipole synthons. nih.govresearchgate.net These reactions typically proceed through the formation of an α-enolate, which then undergoes intramolecular cyclization. nih.gov A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has also been shown to produce α-cyano pyrrolidines. nih.gov

Table 1: Key Steps in a Hypothetical [3+2] Cycloaddition

Step Description Intermediate
1 Dipole Generation An azomethine ylide is generated from the reaction of an amine and an aldehyde.
2 Cycloaddition The azomethine ylide reacts with the double bond of an activated α-cyano ester (acting as the dipolarophile).

| 3 | Ring Formation | A five-membered pyrrolidine ring is formed through the concerted or stepwise addition. |

Advanced Functional Group Interconversions

The presence of both a cyano and an ester group on the same carbon atom in this compound allows for a variety of selective transformations, providing pathways to diverse molecular architectures. The challenge in these reactions lies in achieving chemoselectivity, modifying one functional group while leaving the other intact.

Directed Modifications of the Cyano Group

The cyano (nitrile) group can be selectively transformed into other valuable functionalities such as amides, carboxylic acids, or amines.

Selective Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles typically requires harsh acidic or basic conditions that would also cleave the ester linkage. However, chemoselective methods have been developed. The use of tetrafluorophthalic or tetrachlorophthalic acid allows for the conversion of nitriles to carboxylic acids while leaving ester groups unaffected. researchgate.net Another effective method for the selective hydration of a nitrile to a primary amide in the presence of an ester involves using a combination of hydrogen peroxide and a solid base like sodium hydroxide in a solvent such as DMSO. scite.ai This approach avoids the over-hydrolysis to the carboxylic acid.

Selective Reduction to Amines: The reduction of a nitrile to a primary amine in a molecule containing an ester group is a significant challenge, as many common reducing agents (e.g., lithium aluminum hydride) will reduce both groups. Catalytic hydrogenation offers a powerful solution for this selective transformation. researchgate.net Using catalysts like Raney Nickel or Raney Cobalt under a hydrogen atmosphere can selectively reduce the nitrile group to an aminomethyl group (-CH₂NH₂) while preserving the ester functionality. researchgate.netresearchgate.net The addition of a base such as ammonia or triethylamine (B128534) is often crucial to prevent side reactions and drive the reaction to completion. researchgate.net

Table 2: Reagents for Selective Cyano Group Modification

Transformation Reagent/Conditions Product Functional Group Selectivity over Ester
Hydrolysis H₂O₂, NaOH (solid), DMSO Amide (-CONH₂) High
Hydrolysis Tetrahalophthalic acids Carboxylic Acid (-COOH) High researchgate.net
Reduction H₂, Raney Ni or Raney Co Primary Amine (-CH₂NH₂) High researchgate.netresearchgate.net

Strategic Transformations of the Ester Group

The ethyl ester group in the title compound can also be selectively modified.

Selective Reduction to a Primary Alcohol: The selective reduction of the ester to a primary alcohol in the presence of a nitrile is challenging. While strong hydrides like LiAlH₄ reduce both functional groups, milder reagents can offer better selectivity. Sodium borohydride (B1222165) is generally not reactive enough to reduce esters. rsc.org However, reports suggest that in specific contexts, such as with α-cyano epoxides, NaBH₄ can selectively reduce the ester group. rsc.orgrsc.org A more reliable method may involve the use of zirconium-based catalysts. For instance, a protocol using Cp₂ZrCl₂ with hydrosilanes can achieve the semi-reduction of esters to aldehydes, which can be trapped in situ by amines to form imines or enamines, preventing over-reduction to the alcohol. chemrxiv.org

Hydrolysis to a Carboxylic Acid: The most common transformation of the ester group is its hydrolysis to a carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup. youtube.com While this reaction is generally efficient, care must be taken as prolonged exposure to harsh basic conditions at elevated temperatures could also lead to the hydrolysis of the cyano group. youtube.com Enzymatic hydrolysis, using lipases, can also be employed for a milder and often more selective conversion. youtube.com

Table 3: Reagents for Selective Ester Group Modification

Transformation Reagent/Conditions Product Functional Group Selectivity over Cyano
Hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺ Carboxylic Acid (-COOH) Moderate to Low
Hydrolysis Lipase enzyme, buffer Carboxylic Acid (-COOH) High youtube.com

Regioselective Alkylation of Enolates

Direct alkylation of this compound at the α-carbon (C2) is not possible as it is a quaternary center with no α-protons. Therefore, this section details the synthesis of the title compound through the regioselective alkylation of a suitable precursor enolate, a process analogous to the malonic ester synthesis. libretexts.orglibretexts.org The starting material for this synthesis is ethyl cyanoacetate, which possesses a highly acidic methylene (B1212753) group. wikipedia.org

The synthesis proceeds in two sequential alkylation steps:

First Alkylation: Ethyl cyanoacetate is deprotonated using a base such as sodium ethoxide (NaOEt) in ethanol to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction to yield ethyl 2-cyano-3-methylbutanoate. libretexts.orgpressbooks.pub

Second Alkylation: The resulting mono-alkylated product still has one acidic proton on the α-carbon. A second deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium ethoxide, generates a new enolate. lumenlearning.comyoutube.com Subsequent reaction with a methyl halide (e.g., iodomethane) introduces the second alkyl group, affording the final product, this compound. libretexts.org

This stepwise approach allows for the controlled and regioselective construction of the quaternary carbon center.

Table 4: Synthetic Sequence for this compound via Enolate Alkylation

Step Starting Material Reagents Intermediate/Product
1 Ethyl cyanoacetate 1. NaOEt, EtOH2. 2-Bromopropane Ethyl 2-cyano-3-methylbutanoate

| 2 | Ethyl 2-cyano-3-methylbutanoate | 1. NaOEt, EtOH (or LDA, THF)2. Iodomethane | this compound |

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 Cyano 2,3 Dimethylbutanoate

Enantioselective and Diastereoselective Synthesis Strategies

The construction of the chiral quaternary center in ethyl 2-cyano-2,3-dimethylbutanoate necessitates highly controlled synthetic methods. The primary approach involves the sequential alkylation of a cyanoacetate (B8463686) precursor. A key strategy for achieving enantioselectivity is the use of chiral phase-transfer catalysis.

The synthesis can be envisioned as a two-step process starting from ethyl cyanoacetate. The first step would be the introduction of a methyl group to form ethyl 2-cyanopropanoate. The subsequent and more challenging step is the enantioselective alkylation of ethyl 2-cyanopropanoate with an isopropyl halide. This reaction is critical for establishing the chiral quaternary center.

While specific studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by analogous reactions. For instance, the catalytic asymmetric alkylation of α-cyanocarboxylates using chiral phase-transfer catalysts has been shown to be a powerful method for creating α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon. ias.ac.in

Table 1: Illustrative Enantioselective Alkylation of α-Cyanocarboxylates This table presents representative data from the enantioselective alkylation of α-cyanocarboxylates using chiral phase-transfer catalysts, demonstrating the feasibility of creating chiral quaternary centers.

CatalystSubstrateElectrophileYield (%)Enantiomeric Excess (ee, %)
Cinchona alkaloid-derived quatEthyl 2-cyanopropanoateBenzyl bromide>90>90
(3S,4S)-I-benzyl-1-methyl-3,4-pyrrolidin-diol-onium iodideDiethyl malonateAlkyl halideGoodModerate

Data is illustrative and based on analogous reactions reported in the literature. ias.ac.inphasetransfer.com

Application of Chiral Catalysis in Stereoselective Transformations

Chiral catalysis is the cornerstone of the enantioselective synthesis of molecules like this compound. Chiral phase-transfer catalysts (PTCs), particularly those derived from cinchona alkaloids, have emerged as highly effective in controlling the stereochemical outcome of alkylation reactions of active methylene (B1212753) compounds. phasetransfer.com

These catalysts, typically quaternary ammonium (B1175870) salts with a chiral backbone, are capable of transporting an enolate anion from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. The structure of the catalyst, including the nature of the substituents on the nitrogen atom, plays a crucial role in the degree of enantioselectivity achieved. For instance, N-anthracenylmethyl derivatives of cinchona alkaloids have been shown to provide high enantioselectivity in asymmetric alkylations.

Table 2: Chiral Phase-Transfer Catalysts in Asymmetric Alkylation This table highlights different generations of chiral phase-transfer catalysts and their general performance in asymmetric alkylation reactions.

Catalyst GenerationChiral ScaffoldKey FeatureTypical ee (%)
FirstEphedrineEarly examplesLow to moderate
SecondCinchona alkaloids (e.g., cinchonidine)Improved enantioselectivityUp to 92
ThirdN-anthracenylmethyl cinchona quatsHigher steric hindrance, improved facial shielding>90
Fourth ("Maruoka" catalysts)Binaphthyl-modified cinchona alkaloidsThermally stable, high efficiencyUp to 99

This table summarizes the evolution and general effectiveness of chiral PTCs in asymmetric synthesis. phasetransfer.com

Mechanistic Models of Stereochemical Induction and Control

The stereochemical outcome of the phase-transfer catalyzed alkylation of α-cyanoacetates is rationalized by the formation of a tight ion pair between the chiral quaternary ammonium cation of the catalyst and the enolate of the cyanoacetate. This chiral ion pair is the key intermediate that dictates the facial selectivity of the subsequent alkylation. phasetransfer.com

The prevailing mechanistic model suggests a multi-point interaction between the catalyst and the enolate. For cinchona alkaloid-derived catalysts, it is proposed that the planar quinoline (B57606) ring, the C9-hydroxyl group, and the N-benzyl group create a well-defined chiral pocket. The enolate is held within this pocket through a combination of electrostatic interactions, hydrogen bonding (between the catalyst's hydroxyl group and the enolate's oxygen), and π-π stacking interactions (between the catalyst's aromatic rings and the enolate system).

This rigid assembly effectively shields one face of the planar enolate, leaving the other face exposed for the electrophilic attack. The steric bulk of the catalyst's substituents and the structure of the enolate itself are critical factors that influence the degree of stereochemical control. The choice of solvent and the nature of the counter-ion can also impact the tightness of the ion pair and, consequently, the enantioselectivity of the reaction.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 2-cyano-2,3-dimethylbutanoate provides specific information about the electronic environment of each proton. The spectrum is expected to show distinct signals corresponding to the ethyl ester group, the methyl group at the C2 position, and the isopropyl group at the C3 position.

The ethyl group protons would appear as a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons, influenced by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the C2 quaternary carbon is expected to be a singlet, as it has no adjacent protons to couple with. The isopropyl group at C3 would present as a doublet for the two equivalent methyl groups and a multiplet for the single methine (-CH-) proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
-OCH₂CH₃~4.2Quartet (q)
-OCH₂CH₃~1.3Triplet (t)
C(2)-CH₃~1.5Singlet (s)
-CH(CH₃)₂~2.5Multiplet (m)
-CH(CH₃)₂~1.1Doublet (d)

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are anticipated. Key signals include the carbonyl carbon of the ester group, typically found far downfield, the nitrile carbon, and the quaternary carbon at the C2 position. The remaining signals correspond to the carbons of the ethyl and isopropyl groups. Spectral data for the analogous compound Ethyl 2,3-dimethylbutanoate (lacking the cyano group) shows characteristic shifts for the butanoate backbone and ethyl ester carbons. nih.govdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~168
C≡N (Nitrile)~118
-OCH₂CH₃~62
C(2)~48
C(3)~35
-CH(CH₃)₂~19
C(2)-CH₃~22
-OCH₂CH₃~14

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded protons and carbons. wikipedia.orglibretexts.org This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. nanalysis.comcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ethyl group's methylene protons to the methylene carbon, the ethyl's methyl protons to the methyl carbon, and so on for all C-H bonds, confirming the connectivity within the molecule. Quaternary carbons, such as the carbonyl, nitrile, and C2 carbons, would be absent from the HSQC spectrum as they bear no directly attached protons. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. youtube.comyoutube.com For this compound, the IR spectrum would be dominated by two key absorption bands. A strong, sharp peak is expected in the region of 2250-2210 cm⁻¹ corresponding to the stretching vibration of the nitrile group (C≡N). ed.ac.uk Another very strong and sharp absorption would appear in the 1750-1735 cm⁻¹ range, which is characteristic of the carbonyl (C=O) stretch of the saturated ester functional group. youtube.com Additional peaks corresponding to C-H and C-O bond stretches would also be present but are generally less diagnostic than the prominent nitrile and carbonyl signals.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2250 - 2210
Ester (C=O)Stretch1750 - 1735
C-OStretch1300 - 1000
C-HStretch3000 - 2850

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition. The molecular formula of this compound is C₉H₁₅NO₂. HRMS would provide an exact mass measurement for the molecular ion ([M]+) or a protonated adduct ([M+H]+), confirming this formula with high accuracy and distinguishing it from other compounds with the same nominal mass. This technique is fundamental for verifying the identity of a newly synthesized compound or an unknown analyte.

Table 4: Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic MassIon AdductExpected m/z
C₉H₁₅NO₂169.1103[M+H]⁺170.1175

X-ray Crystallography for Precise Structural Elucidation

When a compound can be grown as a suitable single crystal, X-ray crystallography offers the most definitive structural information. wikipedia.org This technique determines the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and conformational details. While no specific crystal structure for this compound has been published, studies on related ethyl cyanoacrylate derivatives have been successfully conducted. nih.govnih.goviucr.org These studies reveal details about molecular planarity, intermolecular interactions, and conformational isomers present in the solid state. nih.govresearchgate.net Applying this method to this compound would unambiguously confirm its constitution and provide invaluable insight into its stereochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings and data tables regarding the UV-Vis spectroscopic analysis of this compound are not available in the searched scientific literature.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like Ethyl 2-cyano-2,3-dimethylbutanoate, DFT calculations would be employed to determine its fundamental chemical properties.

Molecular Geometry Optimization and Conformational Analysis

This process would involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy arrangement of the atoms in the molecule, known as the ground state geometry. A conformational analysis would explore different spatial arrangements (conformers) by rotating around the single bonds to identify the most stable conformations and the energy barriers between them. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO, LUMO, Energy Band Gap, Electrophilicity)

From the optimized geometry, further DFT calculations would reveal insights into the molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The Energy Band Gap (the energy difference between HOMO and LUMO) is an indicator of the molecule's stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

Electrophilicity and other global reactivity descriptors would be calculated from the HOMO and LUMO energies to quantify the molecule's ability to act as an electron acceptor.

A representative data table for such an analysis would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Band Gap (ΔE)Data not available
Electrophilicity Index (ω)Data not available

Elucidation of Reaction Mechanisms and Transition States

DFT is also used to map out the energy profile of a chemical reaction involving the target molecule. This involves identifying the structures of reactants, products, and any intermediates. Crucially, it allows for the calculation of the transition state —the highest energy point along the reaction coordinate—which is essential for determining the reaction's activation energy and predicting its rate.

Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab Initio methods , such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are based directly on theoretical principles without the use of experimental data. They are computationally intensive but can offer very high accuracy for properties like molecular structure and energy.

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. While less accurate, they are useful for studying very large molecules or systems.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms to predict their motion. This provides insight into the compound's dynamic behavior, such as conformational changes, interactions with its environment, and transport properties.

Quantum Chemical Studies of Intermolecular and Intramolecular Interactions

These studies focus on the non-covalent forces that govern how a molecule interacts with itself and with other molecules. Methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and quantify hydrogen bonds, van der Waals forces, and other electrostatic interactions that dictate the compound's physical properties and its behavior in a condensed phase.

Applications of Ethyl 2 Cyano 2,3 Dimethylbutanoate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The structure of Ethyl 2-cyano-2,3-dimethylbutanoate, possessing both a nitrile and an ester functional group, theoretically allows it to serve as a building block for more complex molecules. The nitrile group can undergo hydrolysis, reduction, or participate in cycloadditions, while the ester group can be hydrolyzed, transesterified, or reduced to an alcohol.

However, a detailed review of scientific literature indicates that its application as a versatile building block is not as extensively documented as its parent compound, ethyl cyanoacetate (B8463686). The steric hindrance caused by the quaternary α-carbon and the adjacent methyl group may limit its reactivity in common synthetic transformations that rely on the deprotonation of the α-carbon. While new methods involving specialized building blocks are emerging to simplify the creation of complex 3D molecules, the specific role of this compound in these advanced strategies is not yet established.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
IUPAC Name This compound

| CAS Number | 21954-81-4 |

Participation in the Synthesis of Diverse Heterocyclic Compounds

Ethyl cyanoacetate is a cornerstone in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, due to the reactivity of its acidic methylene (B1212753) group. These reactions often proceed through condensation mechanisms with various electrophiles.

For this compound, the absence of protons on the α-carbon fundamentally alters its reactivity profile. It cannot participate in classical condensation reactions that require the formation of an enolate at this position. Consequently, its use in the synthesis of heterocyclic compounds through these traditional routes is precluded. While alternative synthetic pathways involving the nitrile or ester functionalities could potentially lead to heterocyclic systems, such applications for this specific compound are not widely reported in the literature.

Precursor in the Preparation of Highly Functionalized Esters and Nitriles

The dual functionality of this compound makes it a potential precursor to other specialized molecules through the transformation of its ester and nitrile groups.

Ester Group Transformations : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2,3-dimethylbutanoic acid . Transesterification with different alcohols would provide access to a range of other esters.

Nitrile Group Transformations : The cyano group can be hydrolyzed to form 2-carbamoyl-2,3-dimethylbutanoic acid or, under more vigorous conditions, the corresponding dicarboxylic acid. Reduction of the nitrile group would lead to the formation of amino compounds, which are valuable synthetic intermediates.

While these transformations are standard for esters and nitriles, specific research detailing these reactions on this compound is limited. The compound serves as a foundational structure from which other highly functionalized molecules can be conceptually derived.

Strategic Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Many MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction, rely on active methylene compounds like ethyl acetoacetate or ethyl cyanoacetate.

This compound is generally not a suitable substrate for these classic MCRs. The lack of an acidic proton at the α-position prevents it from acting as the active methylene component, which is a critical role in the mechanistic pathways of many of these reactions. Therefore, its strategic role in well-established multi-component reaction sequences is not recognized.

Synthesis of Derivatives for Specialized Research Endeavors

The modification of this compound can lead to derivatives with potential for specialized research.

Substituted acrylonitrile and acrylate derivatives are commonly synthesized via the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound. This reaction is a primary method for producing electron-deficient alkenes.

This compound cannot participate in the Knoevenagel condensation because it lacks the necessary α-hydrogens. Therefore, it is not a direct precursor for the synthesis of substituted acrylonitriles through this conventional and widely used pathway. Alternative, multi-step synthetic routes would be required to convert it into an unsaturated derivative, but such specific applications are not prominently featured in the chemical literature.

The synthesis of organosilicon analogues involves the incorporation of silicon-containing moieties into an organic scaffold. This can impart unique chemical and physical properties to the molecule. While the synthesis of organosilicon compounds is a broad field, there is no specific information available in the searched literature detailing the synthesis of organosilicon analogues directly from this compound. This represents a potential area for future research exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.